N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
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Properties
Molecular Formula |
C24H29N3O2S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O2S2/c1-3-14-27-23(18-30-24(27)25-21-11-5-4-6-12-21)20-10-7-13-22(16-20)31(28,29)26-15-8-9-19(2)17-26/h4-7,10-13,16,18-19H,3,8-9,14-15,17H2,1-2H3 |
InChI Key |
JIEGXKFPMREPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC(C4)C |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a sulfonamide group, and a propyl chain, contributing to its unique pharmacological properties. The molecular formula is , with a structure that allows for various interactions with biological targets.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazole derivatives have shown inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and glucose metabolism .
- Anticancer Activity : Some thiazole-containing compounds have demonstrated the ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, derivatives have been tested against various cancer cell lines, including HeLa and A549 cells, showing significant antiproliferative effects .
- Antimicrobial Properties : There is evidence suggesting that thiazole derivatives possess antibacterial properties, which could be beneficial in treating infections caused by resistant bacteria .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Anticancer Research : A study evaluated the anticancer potential of various thiazolidin derivatives against different tumor cell lines. The results indicated that some derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells .
- Metabolic Disorders : Another investigation focused on the effects of thiazolidin compounds on metabolic disorders. These compounds were shown to improve insulin sensitivity in animal models of type 2 diabetes by modulating glucose uptake and lipid profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
